Catalytic Activity: 2,6-Dicyclohexylphenyl α-Diimine Nickel Complexes in Ethylene Polymerization
α-Diimine nickel complexes incorporating the 2,6-dicyclohexylphenyl (DCHP) substituent exhibit thermostability and high catalytic activity for ethylene polymerization. This flexible cyclohexyl-substituted system achieves activity values up to 4.89 × 10⁶ g mol⁻¹ h⁻¹, while generating polyethylene with high molecular weight (M_w up to 54.4 × 10⁴ g mol⁻¹) and high branching density (up to 112/1000C) [1]. Critically, the authors report that 'compared to the flexible cyclohexyl substituted α-diimine nickel and palladium catalysts, the rigid phenyl substituted catalysts generated polyethylene with much lower branching density in ethylene polymerization' [2].
| Evidence Dimension | Polymerization activity and polymer branching density |
|---|---|
| Target Compound Data | Activity up to 4.89 × 10⁶ g mol⁻¹ h⁻¹; branching density up to 112/1000C |
| Comparator Or Baseline | Rigid phenyl-substituted α-diimine nickel catalysts |
| Quantified Difference | Much lower branching density for phenyl-substituted comparators (exact values not specified in abstract but qualitatively stated) |
| Conditions | Ethylene polymerization; nickel-catalyzed insertion polymerization |
Why This Matters
The quantitative activity data and comparative branching density information directly inform catalyst selection where high polymer branching is a desired material property.
- [1] Suo, H.; Oleynik, I. V.; Huang, C.; Oleynik, I. I.; Solan, G. A.; Ma, Y.; Liang, T.; Sun, W.-H. Polym. Chem. 2020, 11, 1393-1400. Flexible cycloalkyl substituents in insertion polymerization with α-diimine nickel and palladium species. View Source
- [2] Suo, H.; Oleynik, I. V.; Huang, C.; Oleynik, I. I.; Solan, G. A.; Ma, Y.; Liang, T.; Sun, W.-H. Polym. Chem. 2020, 11, 1393-1400. Flexible cycloalkyl substituents in insertion polymerization with α-diimine nickel and palladium species. View Source
